Planar Conjugation vs. Non-Planar Dihydro Core: A Structural Determinant of Target Binding
26932-03-6 possesses a completely planar benzofuran core due to the double bond between C2 and C3, enabling full aromatic conjugation. Its closest structural analog, 'benzofuran deriv (herz)' (CAS 35817-13-1), is a 2,3-dihydrobenzofuran (coumaran) with a saturated C2-C3 bond, disrupting planarity and electronic delocalization . The molecular formula for 26932-03-6 is C14H14O4 (exact mass 246.0892), while the dihydro analog has the formula C14H16O4 (exact mass 248.1049), reflecting the loss of a double bond equivalent .
| Evidence Dimension | Molecular planarity and electronic conjugation |
|---|---|
| Target Compound Data | Planar benzofuran core; C14H14O4; exact mass 246.0892 |
| Comparator Or Baseline | Non-planar 2,3-dihydrobenzofuran core (CAS 35817-13-1); C14H16O4; exact mass 248.1049 |
| Quantified Difference | Difference of 2 hydrogen atoms (1 double bond equivalent) |
| Conditions | Structural feature, independent of assay system |
Why This Matters
Planarity is a key determinant for intercalation and π-stacking interactions with biological targets, making 26932-03-6 a non-interchangeable candidate for target engagement studies where geometry is critical.
